molecular formula C10H16O B1340582 Spiro[4.5]decan-8-one CAS No. 4027-35-4

Spiro[4.5]decan-8-one

Katalognummer B1340582
CAS-Nummer: 4027-35-4
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: DSIGHSFWYLVBJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[4.5]decan-8-one and its derivatives are a class of spirocyclic compounds that have garnered interest in various fields of chemistry and pharmacology due to their unique structural features and potential biological activities. These compounds are characterized by a spirocyclic framework that often imparts rigidity and a three-dimensional structure, which is beneficial in drug design and synthesis.

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various innovative methods. A bifunctional organo/metal cooperative catalysis system was employed for the [3 + 2] annulation of para-quinone methides with vinylcyclopropanes, leading to high yields and diastereoselectivities of spiro[4.5]deca-6,9-diene-8-ones . Another approach involved a cascade radical 1,6-addition/cyclization of para-quinone methides, which allowed for the construction of spiro[4.5]deca-6,9-dien-8-ones under mild conditions, achieving high efficiency through a one-pot procedure . Ultrasound-promoted one-pot synthesis has also been reported, offering advantages such as shorter reaction times and higher yields for the synthesis of 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their biological activity. The influence of stereochemistry and substitution patterns on the binding affinity and selectivity to various receptors has been studied, particularly in the context of orphanin FQ and opioid receptors . The structural features of these compounds, such as the presence of a spirocyclic core and specific substituents, are key determinants of their pharmacological properties.

Chemical Reactions Analysis

This compound derivatives undergo a range of chemical reactions that are essential for their functionalization and biological activity. The Nazarov cyclization of cycloalkylidene derivatives has been used to synthesize spiro[4.5]decane and spiro[4.4]nonane ring systems, with the product's double bond position being influenced by substituents . Additionally, a visible-light-driven dearomatization reaction has been developed for the regioselective cyclization of 2-benzyl-2-bromomalonate with alkynes, leading to the formation of spiro[4.5]decanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their rigid and complex molecular structures. These properties are important for their potential therapeutic applications. For instance, derivatives with improved metabolic stability and pharmacokinetic profiles have been identified as potent and selective GlyT1 inhibitors, highlighting the importance of the spirocyclic core in enhancing drug-like properties . Moreover, the synthesis of spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid has been explored, with the aim of understanding the role of the carboxylic acid group in anticonvulsant activity .

Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

Researchers have developed environmentally friendly methodologies for synthesizing arylidene-substituted spiro[4,5]decan-8-one derivatives. A notable study demonstrated a green, microwave-assisted approach in water, highlighting the advantages such as environmental friendliness, short reaction times, excellent yields, and broad applicability (Ju-hua Peng et al., 2010).

Selective GlyT1 Inhibitors

Spiro[4.5]decan-8-one derivatives have been explored for their potential as GlyT1 inhibitors. A study identified 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a new class of highly selective GlyT1 inhibitors, showing improved metabolic stability and pharmacokinetic profiles in rodents (D. Alberati et al., 2006).

Novel Synthetic Methodologies

Innovative synthetic methodologies have been developed to access the this compound framework. For instance, a study described a novel synthetic approach utilizing 6π-electrocyclisation to directly access 2‐oxospiro[4.5]decanones, which are key structural motifs in natural products and pharmaceuticals (Rebecca H. Pouwer et al., 2007).

Cascade Radical Additions

Research has also focused on cascade radical addition/cyclization reactions involving para-quinone methides to construct spiro[4.5]deca-6,9-dien-8-ones. This method enables efficient C-N, C-C, and C-I bond formations in a one-pot procedure, demonstrating high efficiency and chemoselectivity (Rui Pan et al., 2018).

Antimalarial Drug Derivatives

There has been interest in synthesizing derivatives of Artemisinin, an antimalarial drug, from this compound. A study on 8-(1-Phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5] decane and its derivatives aimed at enhancing the pharmacophore of Artemisinin, demonstrating potential applications in antimalarial therapy (L. Kumar et al., 2008).

Safety and Hazards

Spiro[4.5]decan-8-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .

Wirkmechanismus

Target of Action

Spiro[4.5]decan-8-one primarily targets the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . They are involved in the regulation of multiple proteins of biomedical importance, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .

Mode of Action

This compound interacts with its targets, the PHDs, by binding to the active site Fe (II) of the PHDs and competing with the 2-oxoglutarate (2OG) co-substrate . This interaction inhibits the activity of the PHDs, which can mimic elements of the physiological hypoxic response .

Biochemical Pathways

The inhibition of PHDs by this compound affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, signaling for their degradation via the ubiquitin-proteasome system . When phds are inhibited by spiro[45]decan-8-one, this leads to the stabilization of HIF-α subunits, which can then translocate to the nucleus and activate the transcription of various genes involved in the response to hypoxia .

Pharmacokinetics

The ADME properties of Spiro[4The compound’s molecular weight (15224 g/mol) suggests that it may have suitable properties for absorption and distribution within the body. Further studies are needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the upregulation of hypoxia-inducible factor (HIF) target genes . These include genes encoding for erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation . This can lead to increased production of red blood cells (erythropoiesis), enhanced angiogenesis, and alterations in cellular metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the level of oxygen in the cellular environment can impact the activity of PHDs and thus the effectiveness of this compound as a PHD inhibitor Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the stability and action of Spiro[45]decan-8-one

Biochemische Analyse

Biochemical Properties

Spiro[4.5]decan-8-one plays a pivotal role in biochemical reactions, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes are involved in the hydroxylation of proline residues in hypoxia-inducible factor (HIF) proteins, which are crucial for cellular responses to low oxygen levels. By inhibiting PHD enzymes, this compound stabilizes HIF proteins, leading to the upregulation of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia . This interaction highlights the compound’s potential in treating conditions related to ischemia and anemia.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By stabilizing HIF proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. The upregulation of HIF target genes, such as those encoding erythropoietin (EPO) and vascular endothelial growth factor (VEGF), enhances erythropoiesis and angiogenesis, respectively . Additionally, this compound’s impact on cellular metabolism includes the promotion of glycolysis and the suppression of oxidative phosphorylation, which are adaptive responses to hypoxic conditions.

Molecular Mechanism

At the molecular level, this compound functions by binding to the active site of PHD enzymes, competing with the natural co-substrate 2-oxoglutarate. This binding inhibits the hydroxylation of proline residues in HIF-α subunits, preventing their degradation via the ubiquitin-proteasome pathway . Consequently, stabilized HIF-α subunits translocate to the nucleus, where they dimerize with HIF-β subunits and activate the transcription of hypoxia-responsive genes. This mechanism underscores the compound’s potential as a therapeutic agent for diseases associated with hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under suboptimal conditions. Long-term studies have shown that continuous exposure to this compound can lead to sustained upregulation of HIF target genes and prolonged cellular adaptation to hypoxia . The potential for degradation and loss of activity necessitates careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stabilizes HIF proteins and induces the expression of hypoxia-responsive genes without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to hypoxia response. It interacts with enzymes such as PHDs and influences the levels of metabolites like 2-oxoglutarate . By inhibiting PHD activity, the compound shifts cellular metabolism towards glycolysis and away from oxidative phosphorylation, reflecting a metabolic adaptation to low oxygen availability. This shift in metabolic flux is crucial for cell survival under hypoxic conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.

Subcellular Localization

This compound primarily localizes to the cytoplasm and nucleus, where it interacts with PHD enzymes and HIF proteins . The compound’s subcellular localization is directed by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy in stabilizing HIF proteins and modulating gene expression.

Eigenschaften

IUPAC Name

spiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIGHSFWYLVBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562376
Record name Spiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4027-35-4
Record name Spiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of spiro[4.5]dec-6-en-8-one (442 mg, 2.94 mmol) in ethanol (15 mL) was flushed with nitrogen and treated with 10% Pd—C, 50% wet (Alfa Aesar, 38303) (313 mg, 2.94 mmol). The reaction mixture was stirred for 16 hours under an atmosphere of hydrogen and filtered through Celite®, rinsing with ethanol. The filtrate was concentrated under reduced pressure to afford the title compound;
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[4.5]decan-8-one
Reactant of Route 2
Spiro[4.5]decan-8-one
Reactant of Route 3
Spiro[4.5]decan-8-one
Reactant of Route 4
Spiro[4.5]decan-8-one
Reactant of Route 5
Spiro[4.5]decan-8-one
Reactant of Route 6
Spiro[4.5]decan-8-one

Q & A

Q1: What is a green chemistry approach to synthesizing arylidene-substituted Spiro[4.5]decan-8-one derivatives?

A1: A recent study [] highlights a green chemistry approach for synthesizing arylidene-substituted this compound derivatives. This method utilizes a base-catalyzed reaction of aromatic aldehydes with 1,4-dioxa-spiro[4.5]decan-8-one in water under microwave irradiation. This approach is considered environmentally friendly due to the use of water as a solvent and microwave irradiation as the energy source. It also boasts several advantages such as short reaction times, high yields, cost-effectiveness, simple operation, and broad applicability.

Q2: Can this compound be used as a starting material for the synthesis of more complex molecules?

A2: Yes, this compound can act as a scaffold for building complex molecules. Research [] demonstrates its use in the Fischer indole synthesis. Reacting this compound with phenylhydrazines yields spiro (cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazoles. This exemplifies the potential of this compound as a building block in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.